molecular formula C21H25N5O4S B2596661 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251682-45-7

3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B2596661
CAS No.: 1251682-45-7
M. Wt: 443.52
InChI Key: ORCJLCQXTFZGDV-UHFFFAOYSA-N
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Description

3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a complex organic compound that features a piperazine ring, a thiazolopyrimidine core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting 3-methoxyphenylamine with a suitable piperazine precursor under controlled conditions.

    Thiazolopyrimidine Core Formation: The thiazolopyrimidine core is synthesized through a series of cyclization reactions involving appropriate starting materials such as thiourea and β-ketoesters.

    Coupling Reactions: The final step involves coupling the piperazine derivative with the thiazolopyrimidine core using coupling agents like carbodiimides under anhydrous conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or amines under basic conditions.

Major Products

    Oxidation: Hydroxyl derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.

Biology

In biological research, it serves as a probe to study receptor-ligand interactions due to its ability to bind to specific biological targets.

Medicine

The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, it is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(3-methoxyphenyl)piperazine-1-carbonyl derivatives: These compounds share the piperazine core and exhibit similar biological activities.

    Thiazolopyrimidine derivatives: Compounds with the thiazolopyrimidine core are known for their diverse pharmacological properties.

Uniqueness

The uniqueness of 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione lies in its combined structural features, which confer specific biological activities and potential therapeutic applications that are distinct from other similar compounds.

Properties

IUPAC Name

3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c1-13(2)12-26-19(27)17-16(22-21(26)29)18(31-23-17)20(28)25-9-7-24(8-10-25)14-5-4-6-15(11-14)30-3/h4-6,11,13H,7-10,12H2,1-3H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCJLCQXTFZGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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